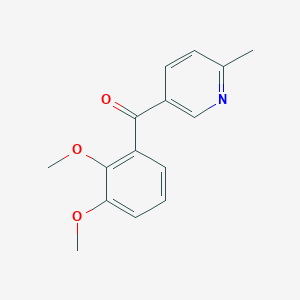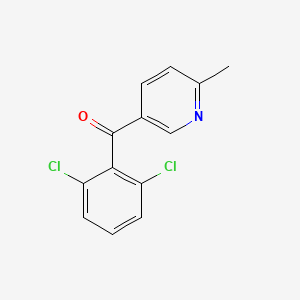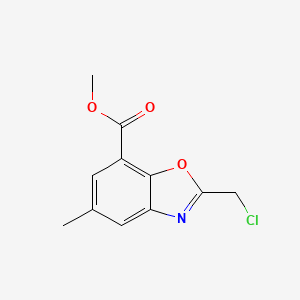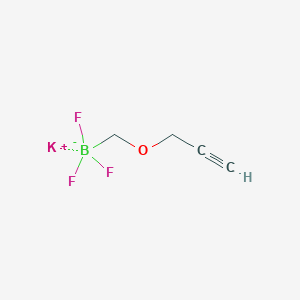
4-Piperidinyl-2-methylpropanoat-Hydrochlorid
Übersicht
Beschreibung
4-Piperidinyl 2-methylpropanoate hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Piperidinyl 2-methylpropanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Piperidinyl 2-methylpropanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung und -synthese
4-Piperidinyl-2-methylpropanoat-Hydrochlorid: ist ein wertvolles Zwischenprodukt in der medizinischen Chemie, insbesondere bei der Entwicklung und Synthese von Piperidinderivaten . Diese Derivate sind für die Herstellung einer breiten Palette von Arzneimitteln von entscheidender Bedeutung, da sie biologisch aktiv sind. Die Struktur der Verbindung ermöglicht die Einführung verschiedener funktioneller Gruppen, wodurch sie zu einem vielseitigen Baustein für die Entwicklung neuer Medikamente mit potenziellen therapeutischen Anwendungen wird.
Pharmakologische Forschung
In der Pharmakologie spielt This compound eine entscheidende Rolle bei der Synthese von Verbindungen mit unterschiedlichen pharmakologischen Aktivitäten . Es wird verwendet, um Derivate zu erzeugen, die Eigenschaften wie antihypertensive, antiulzeröse, antimikrobielle und Antikrebsaktivität aufweisen. Dies macht es zu einem wesentlichen Bestandteil bei der Entdeckung und Bewertung neuer Medikamente.
Organische Synthese
Diese Verbindung dient als Schlüssel-Ausgangsmaterial in der organischen Synthese und ermöglicht die Konstruktion komplexer Moleküle . Seine Reaktivität ermöglicht es Chemikern, innovative Synthesewege für Piperidinderivate zu entwickeln, die häufig in Naturprodukten und Arzneimitteln vorkommen.
Biochemische Studien
In der Biochemie wird This compound verwendet, um biochemische Pfade und Interaktionen zu untersuchen . Seine Derivate können als Sonden oder Inhibitoren dienen, um die Enzymfunktion, die Rezeptorbindung und die Signaltransduktionsvorgänge zu untersuchen, was Einblicke in die molekularen Mechanismen von Krankheiten liefert.
Industrielle Anwendungen
Während spezifische industrielle Anwendungen von This compound in den Suchergebnissen nicht detailliert beschrieben sind, finden Verbindungen wie diese häufig Anwendung bei der Entwicklung von Materialien und Chemikalien, die in verschiedenen Industrien verwendet werden, aufgrund ihrer Reaktivität und der Fähigkeit, stabile Strukturen zu bilden .
Referenzstandards
In der pharmazeutischen Industrie kann This compound als Referenzstandard in analytischen Tests verwendet werden, um die Qualität und Konsistenz von Arzneimitteln zu gewährleisten . Es hilft bei der Validierung der analytischen Methoden und der Sicherstellung der Reinheit der synthetisierten Verbindungen.
Wirkmechanismus
Piperidine Derivatives
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years .
Targets of Action
For example, they are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. They generally involve interactions with cellular receptors or enzymes that lead to changes in cellular function .
Biochemical Pathways
The biochemical pathways affected by piperidine derivatives can also vary widely. They can influence a range of biological processes, from neurotransmission to metabolic pathways .
Pharmacokinetics
The pharmacokinetics of piperidine derivatives can depend on many factors, including the specific compound, the route of administration, and individual patient factors. They are generally well absorbed and distributed throughout the body .
Result of Action
The result of the action of piperidine derivatives can include a wide range of effects, depending on the specific compound and its targets. These can include analgesic effects, anti-inflammatory effects, and many others .
Action Environment
The action of piperidine derivatives can be influenced by a variety of environmental factors, including the presence of other drugs, patient-specific factors like age and health status, and more .
Biochemische Analyse
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Piperidinyl 2-methylpropanoate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can have lasting effects on cells, even after prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-Piperidinyl 2-methylpropanoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
4-Piperidinyl 2-methylpropanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, making the compound a valuable tool in studying metabolic pathways .
Transport and Distribution
The transport and distribution of 4-Piperidinyl 2-methylpropanoate hydrochloride within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s effectiveness and its impact on cellular function .
Subcellular Localization
The subcellular localization of 4-Piperidinyl 2-methylpropanoate hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s activity and its role in cellular processes .
Eigenschaften
IUPAC Name |
piperidin-4-yl 2-methylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7(2)9(11)12-8-3-5-10-6-4-8;/h7-8,10H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBQIOMLDPDEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1452988.png)
![2-((5-(tert-Butylamino)-6-(4-Ethylphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(pyrrolidin-1-yl)butyl)acetamide](/img/structure/B1452989.png)



![3,4-Dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile hydrochloride](/img/structure/B1453002.png)


![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl)acetic acid](/img/structure/B1453006.png)

